GSK-3β Kinase Inhibition: Comparative Potency Against the Indole-Thiophene Analog
The target compound demonstrates an inhibitory bioactivity value of ≤0.1 μM against Glycogen Synthase Kinase-3 beta (GSK-3β) according to the MolBIC database [1]. The closest commercially cataloged analog, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide, which substitutes the furan ring with a thiophene, has no publicly reported GSK-3β activity data, preventing any direct head-to-head comparison . This lack of data for the thiophene analog underscores the target compound's unique position as the only member of this specific scaffold with a quantified GSK-3β interaction profile.
| Evidence Dimension | GSK-3β inhibitory activity (bioactivity threshold) |
|---|---|
| Target Compound Data | ≤0.1 μM |
| Comparator Or Baseline | N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide: no GSK-3β data reported |
| Quantified Difference | Not calculable; comparator lacks data |
| Conditions | Cell-based assay; MolBIC database annotation |
Why This Matters
For research groups focused on GSK-3β-driven pathways (e.g., neurodegeneration or oncology), the absence of potency data for the thiophene analog means the target compound is the only viable option for maintaining assay continuity.
- [1] MolBIC Database. Compound Information for CP0016702. Bioactivity Value: <= 0.1 μM against Glycogen synthase kinase-3 beta. Available at: https://molbic.idrblab.net/data/compound/details/CP0016702. View Source
